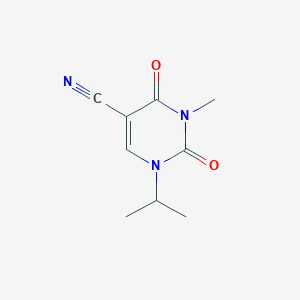
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrimidine ring
Preparation Methods
The synthesis of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of isopropylamine with a suitable diketone and a nitrile source under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of biological applications, including antiviral and anticancer properties.
Pyridazine derivatives: These compounds share structural similarities and are studied for their therapeutic potential. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other heterocyclic compounds.
Biological Activity
1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Its unique structure, characterized by the presence of two keto groups and a carbonitrile functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | This compound |
The compound features a pyrimidine ring with two keto groups at positions 2 and 4 and a carbonitrile group at position 5. This structural configuration is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential metabolic pathways in microorganisms. This leads to antimicrobial effects against various pathogens.
Antitumor Activity
Studies have shown that pyrimidine derivatives can possess antitumor properties. For example:
- In Vivo Studies : In mouse xenograft models, related compounds demonstrated robust antitumor activity by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is critical for tumor cell proliferation and survival .
Study on Antimicrobial Efficacy
A study conducted on various pyrimidine derivatives found that certain substitutions on the pyrimidine ring significantly enhanced antimicrobial activity against strains such as E. coli and S. aureus. The study highlighted the importance of the carbonitrile group in enhancing solubility and bioactivity .
Antitumor Activity Assessment
In another investigation focusing on structurally similar compounds, it was observed that modifications to the tetrahydropyrimidine core led to increased cytotoxicity in cancer cell lines. The study utilized cell viability assays to quantify the effects of different concentrations of these compounds on tumor cells .
Research Findings Summary
The following table summarizes key findings related to the biological activities of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives:
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c1-6(2)12-5-7(4-10)8(13)11(3)9(12)14/h5-6H,1-3H3 |
InChI Key |
DQZLDGOFXISKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















